molecular formula C8H19Cl2N B14781629 2-Chloro-N,N-dipropylethanamine hydrochloride CAS No. 4535-86-8

2-Chloro-N,N-dipropylethanamine hydrochloride

Cat. No.: B14781629
CAS No.: 4535-86-8
M. Wt: 200.15 g/mol
InChI Key: PNNHIYBDBMMXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,N-dipropylethanamine hydrochloride is a chemical compound with the molecular formula C8H19Cl2NThis compound is typically found as a white or pale yellow crystalline substance and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-dipropylethanamine hydrochloride involves the reaction of diisopropylamine with ethylene oxide, followed by chlorination. The reaction conditions typically include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dipropylethanamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N,N-dipropylethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dipropylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids. This interaction can lead to changes in cellular pathways and biological processes[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N,N-dipropylethanamine hydrochloride is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. Its solubility, reactivity, and interaction with biological targets make it a valuable compound in various research and industrial applications .

Properties

CAS No.

4535-86-8

Molecular Formula

C8H19Cl2N

Molecular Weight

200.15 g/mol

IUPAC Name

N-(2-chloroethyl)-N-propylpropan-1-amine;hydrochloride

InChI

InChI=1S/C8H18ClN.ClH/c1-3-6-10(7-4-2)8-5-9;/h3-8H2,1-2H3;1H

InChI Key

PNNHIYBDBMMXSU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.